Physicochemical Property Differentiation Versus N‑(m‑tolyl) and N‑(thiophen‑2‑ylmethyl) Analogs
Target compound exhibits a computed XLogP3 of 1.4, which is 1.72 units lower than the N‑(m‑tolyl) analog (XLogP3 ≈ 3.12) and 2.58 units lower than the N‑(thiophen‑2‑ylmethyl) analog (XLogP3 ≈ 3.98) [REFS‑1][REFS‑2][REFS‑3]. The molecular weight (326.4 vs. 388.5 vs. 406.5 g/mol, respectively) and reduction in aromatic ring count (1 vs. 2 vs. 2) further differentiate the target compound as a more compact, less lipophilic chemotype within the series [REFS‑1][REFS‑2][REFS‑3].
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 1.4; MW = 326.4 g/mol; 1 aromatic ring |
| Comparator Or Baseline | Analog 1: N‑(m‑tolyl) derivative (CAS 1705978‑73‑9) – XLogP3 ≈ 3.12, MW = 388.5 g/mol, 2 rings; Analog 2: N‑(thiophen‑2‑ylmethyl) derivative – XLogP3 ≈ 3.98, MW = 406.5 g/mol, 2 rings |
| Quantified Difference | ΔXLogP3 = −1.72 to −2.58; ΔMW = −62.1 to −80.1 g/mol; 1 fewer aromatic ring |
| Conditions | Computed values (XLogP3 3.0 algorithm, PubChem); structural comparison from catalog data |
Why This Matters
Lower lipophilicity correlates with reduced risk of phospholipidosis, CYP promiscuity, and hERG binding, which can accelerate hit‑to‑lead progression for procurement‑oriented screening libraries.
- [1] PubChem. (2025). Compound Summary for CID 76148621: N‑ethyl‑4‑((4‑methoxyphenyl)sulfonyl)piperidine‑1‑carboxamide. National Center for Biotechnology Information. View Source
